molecular formula C13H10ClNO3 B2806698 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid CAS No. 400073-90-7

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid

Cat. No.: B2806698
CAS No.: 400073-90-7
M. Wt: 263.68
InChI Key: BXRALDFDCADIHS-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.68 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a 4-chlorophenyl group and an acetyl group. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 4-chlorophenylacetic acid with pyrrole-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-10-3-1-8(2-4-10)5-12(16)9-6-11(13(17)18)15-7-9/h1-4,6-7,15H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRALDFDCADIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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